molecular formula C9H10BrNO3 B6166442 methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate CAS No. 1260664-37-6

methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate

Cat. No.: B6166442
CAS No.: 1260664-37-6
M. Wt: 260.1
InChI Key:
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Description

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group at the second position, a methoxy group at the sixth position, and a carboxylate ester group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate typically involves the bromination of methyl 6-methoxypyridine-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chloromethyl)-6-methoxypyridine-3-carboxylate
  • Methyl 2-(iodomethyl)-6-methoxypyridine-3-carboxylate
  • Methyl 2-(hydroxymethyl)-6-methoxypyridine-3-carboxylate

Uniqueness

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate involves the reaction of 2-methyl-6-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with bromomethane to form the intermediate methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate, which is subsequently treated with sodium methoxide to yield the final product.", "Starting Materials": [ "2-methyl-6-methoxypyridine-3-carboxylic acid", "Thionyl chloride", "Bromomethane", "Sodium methoxide" ], "Reaction": [ "Step 1: 2-methyl-6-methoxypyridine-3-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with bromomethane in the presence of a base such as triethylamine or pyridine to form the intermediate methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate.", "Step 3: The intermediate is then treated with sodium methoxide in methanol to yield the final product, methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate." ] }

CAS No.

1260664-37-6

Molecular Formula

C9H10BrNO3

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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